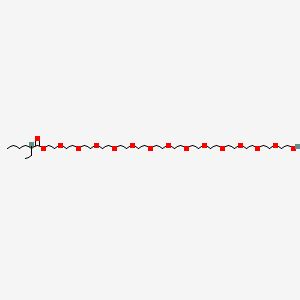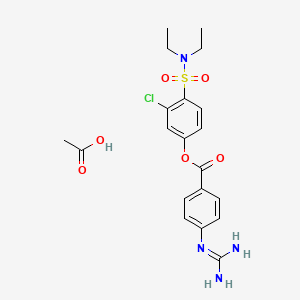
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the aminoiminomethyl and diethylamino groups. The final step involves the esterification of the compound with the monoacetate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
作用机制
The mechanism by which Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact mechanism may vary depending on the application and the specific biological or chemical context.
相似化合物的比较
Similar Compounds
Similar compounds include other benzoic acid derivatives with different functional groups. Examples include:
- Benzoic acid, 4-aminobenzoic acid
- Benzoic acid, 3-chlorobenzoic acid
- Benzoic acid, 4-diethylaminobenzoic acid
Uniqueness
What sets Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate apart is its combination of functional groups, which provides unique chemical properties and potential applications. The presence of the aminoiminomethyl, diethylamino, and sulfonyl groups allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
111910-09-9 |
|---|---|
分子式 |
C20H25ClN4O6S |
分子量 |
485.0 g/mol |
IUPAC 名称 |
acetic acid;[3-chloro-4-(diethylsulfamoyl)phenyl] 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C18H21ClN4O4S.C2H4O2/c1-3-23(4-2)28(25,26)16-10-9-14(11-15(16)19)27-17(24)12-5-7-13(8-6-12)22-18(20)21;1-2(3)4/h5-11H,3-4H2,1-2H3,(H4,20,21,22);1H3,(H,3,4) |
InChI 键 |
NLQKWPVQNPKPNT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)Cl.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


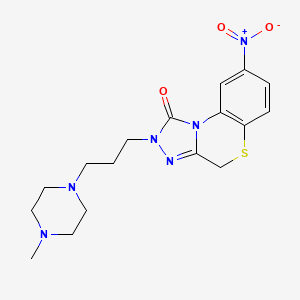
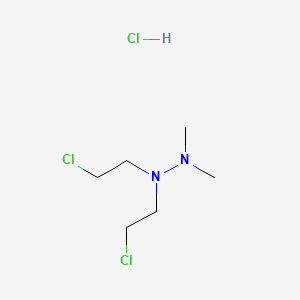
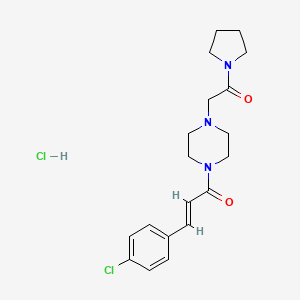

![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)

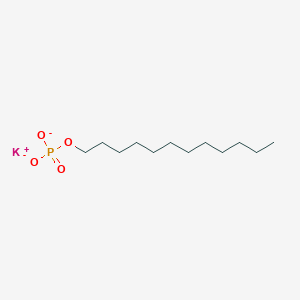
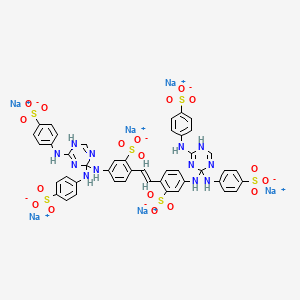

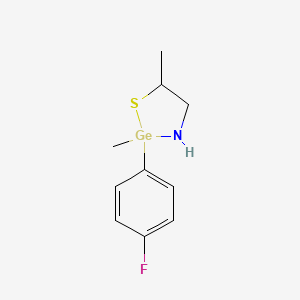
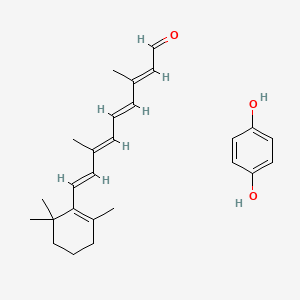

![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
